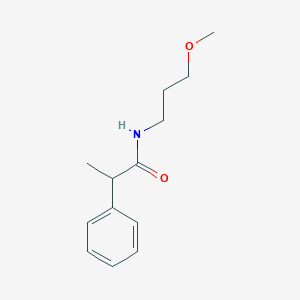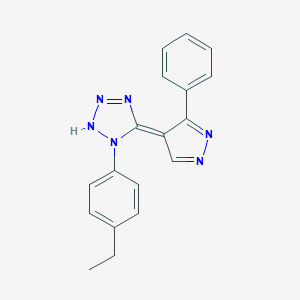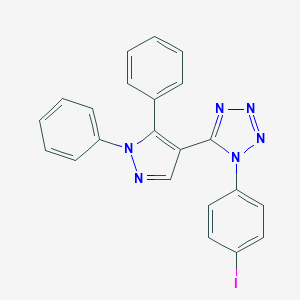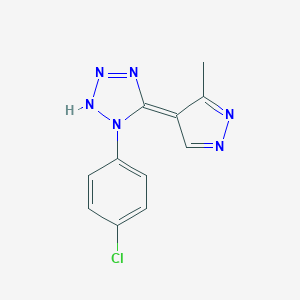
N-(3-methoxypropyl)-2-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-2-phenylpropanamide is a chemical compound that belongs to the class of amides. It is also known as N-isobutylcinnamamide or IBA. The compound has been widely used in scientific research for its unique properties and potential applications.
Aplicaciones Científicas De Investigación
N-(3-methoxypropyl)-2-phenylpropanamide has been widely used in scientific research for its potential applications in various fields such as neuroscience, pharmacology, and biotechnology. The compound has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been used in the development of novel drugs for the treatment of anxiety disorders and epilepsy.
Mecanismo De Acción
The mechanism of action of N-(3-methoxypropyl)-2-phenylpropanamide is not fully understood. However, it has been suggested that the compound may act as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter in the brain. This results in an increase in the activity of the GABA-A receptor, leading to the anxiolytic and anticonvulsant effects observed in animal models.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-2-phenylpropanamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, which is the main inhibitory neurotransmitter. It has also been shown to decrease the levels of glutamate, which is the main excitatory neurotransmitter. These effects contribute to the anxiolytic and anticonvulsant properties of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-methoxypropyl)-2-phenylpropanamide in lab experiments is its unique properties and potential applications. The compound has been shown to have anxiolytic and anticonvulsant effects, which make it a potential candidate for the development of novel drugs for the treatment of anxiety disorders and epilepsy. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on N-(3-methoxypropyl)-2-phenylpropanamide. One of the directions is the development of novel drugs based on the compound for the treatment of anxiety disorders and epilepsy. Another direction is the investigation of the compound's potential applications in other fields such as biotechnology and materials science. Additionally, the mechanism of action of the compound needs to be further elucidated to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of N-(3-methoxypropyl)-2-phenylpropanamide can be achieved through the reaction of cinnamic acid with isobutylamine in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(3-methoxypropyl)-2-phenylpropanamide as a white crystalline solid with a melting point of 85-87°C.
Propiedades
Nombre del producto |
N-(3-methoxypropyl)-2-phenylpropanamide |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
N-(3-methoxypropyl)-2-phenylpropanamide |
InChI |
InChI=1S/C13H19NO2/c1-11(12-7-4-3-5-8-12)13(15)14-9-6-10-16-2/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,14,15) |
Clave InChI |
QMNLELFXTMPOIB-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NCCCOC |
SMILES canónico |
CC(C1=CC=CC=C1)C(=O)NCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5H,6H,7H-benzo[6,7]cyclohepta[1,2-d]pyrido[1,2-a]pyrimidin-9-ium](/img/structure/B258171.png)





![5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258182.png)
![(5Z)-1-(4-fluorophenyl)-5-[3-(trifluoromethyl)pyrazol-4-ylidene]-2H-tetrazole](/img/structure/B258183.png)


![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258189.png)
![5-[5-(4-chlorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B258191.png)
